
3-Amino-2,6-dibromopyridine
Overview
Description
3-Amino-2,6-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position. This compound is a solid that is soluble in organic solvents like chloroform and dimethyl sulfoxide. It is widely used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2,6-dibromopyridine typically involves a multi-step process:
Nitration of Pyridine: Pyridine is first nitrated to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is then reduced to form 3-aminopyridine.
Bromination: Finally, 3-aminopyridine undergoes bromination to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The amino group can be involved in reduction and oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are employed.
Major Products:
- Substituted pyridines
- Coupled products with various aryl or alkyl groups
- Reduced or oxidized derivatives of the amino group
Scientific Research Applications
Medicinal Chemistry
3-Amino-2,6-dibromopyridine is significant in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with biological activity.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study demonstrated that modifications at the amino group could enhance the selectivity and potency against cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituents in increasing lipophilicity and cellular uptake.
Compound | Activity | Reference |
---|---|---|
This compound derivative A | IC50 = 45 µM | |
This compound derivative B | IC50 = 30 µM |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Synthesis of Pyridine Derivatives
A notable application is its use in the synthesis of novel pyridine derivatives through nucleophilic substitution reactions. The presence of the amino group facilitates further functionalization, allowing for a variety of synthetic pathways.
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | DMF, 60 °C | 85% | |
Friedel-Crafts Acylation | AlCl, room temperature | 90% |
Material Science
In material science, this compound is explored for its potential use in creating advanced materials with specific electronic properties.
Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance conductivity. Studies have shown that polymers doped with this compound demonstrate improved charge transport properties.
Biochemical Applications
The compound's ability to interact with biological systems makes it a candidate for biochemical applications.
Enzyme Inhibitors
Recent studies have evaluated its role as an inhibitor for various enzymes involved in metabolic pathways. The findings suggest that modifications to the bromine substituents can significantly affect inhibitory potency.
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromopyridine depends on its specific application:
In Organic Synthesis: It acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
In Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
- 3-Amino-2,6-dichloropyridine
- 3-Amino-2,6-difluoropyridine
- 3-Amino-2,6-diiodopyridine
Comparison:
- Reactivity: 3-Amino-2,6-dibromopyridine is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine atoms .
- Applications: While all these compounds are used in organic synthesis, the dibromo derivative is preferred in reactions requiring higher reactivity and selectivity .
- Uniqueness: The presence of bromine atoms in this compound provides unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
3-Amino-2,6-dibromopyridine (C5H4Br2N2) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and implications in therapeutic contexts based on diverse scientific literature.
This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and an amino group at the 3 position. It is typically synthesized through various nucleophilic substitution reactions and cross-coupling methods, which allow for the introduction of different functional groups that can enhance its biological activity .
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially leading to inhibition or activation of metabolic pathways. For instance, it influences enzymes involved in cellular metabolism, thereby altering metabolic flux and levels of metabolites.
- Cell Signaling : It affects cell signaling pathways, which can lead to changes in gene expression and cellular function. This interaction is crucial for understanding how the compound may exert therapeutic effects.
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Cell Viability : Studies have demonstrated that varying concentrations of the compound can lead to differential effects on cell viability in various cell lines. At lower doses, it may have minimal effects, while higher doses could induce cytotoxicity.
- Metabolic Pathways : The compound participates in multiple metabolic pathways, interacting with enzymes and cofactors that modulate cellular functions.
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of pyridine derivatives, this compound exhibited notable activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Pharmacokinetics : Pharmacokinetic studies in animal models have shown that this compound has a favorable absorption profile when administered orally. Its bioavailability was enhanced through formulation modifications, leading to improved therapeutic outcomes .
Comparative Analysis
Property | This compound | Other Pyridine Derivatives |
---|---|---|
Molecular Formula | C5H4Br2N2 | Varies |
Solubility | Soluble in organic solvents | Depends on structure |
Biological Activity | Antimicrobial, enzyme modulation | Varies widely |
Pharmacokinetics | Good oral bioavailability | Highly variable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2,6-dibromopyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of pyridine precursors or functionalization of aminopyridines. For example, halogenation of 3-aminopyridine using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (80–120°C) can yield the target compound. Solvent choice (e.g., DMF or acetonitrile) and catalyst presence (e.g., FeCl₃) significantly affect regioselectivity and yield . Optimizing reaction time and stoichiometric ratios (e.g., 2.2 equiv Br₂ per substitution site) minimizes by-products like over-brominated derivatives.
Table 1 : Comparison of Synthetic Protocols
Method | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Direct Bromination | Br₂, FeCl₃, DMF, 100°C | 65–70 | Over-bromination |
Halogen Exchange | CuBr, 3-aminopyridine, 120°C | 50–55 | Low regioselectivity |
Stepwise Amination | NH₃, Pd/C, Br₂ | 70–75 | Catalyst deactivation |
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the amino group (–NH₂) at position 3 and bromine atoms at positions 2 and 6 produce distinct splitting patterns. For example, the aromatic proton at position 4 appears as a singlet due to symmetry . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%), while mass spectrometry (ESI-MS) verifies molecular weight (MW = 251.9 g/mol). Cross-reference spectral data with analogs like 2,6-difluoro-3-cyanopyridine to validate assignments.
Advanced Research Questions
Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic attack but enhancing stability in Suzuki-Miyaura couplings. Compare with dichloro analogs (e.g., 3-Amino-2,6-dichloropyridine ): bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics. Computational studies (DFT calculations) predict higher activation energy for C–Br bond cleavage vs. C–Cl, aligning with experimental observations of slower Pd-catalyzed coupling rates .
Q. What strategies mitigate conflicting data regarding the stability of this compound under varying storage conditions?
- Methodological Answer : Contradictory stability reports often arise from moisture sensitivity or light-induced decomposition. Controlled stability studies should include:
- Accelerated Degradation Tests : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products like de-brominated amines .
- Light Exposure Assays : UV/Vis spectroscopy tracks absorbance shifts indicative of photodegradation. Use amber vials and inert atmospheres (N₂) to suppress decomposition .
- Data Reconciliation : Compare results with structurally similar compounds (e.g., 2,6-dibromo-3-methoxy-5-nitropyridine ) to identify trends in halogenated pyridine stability.
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variations often stem from impurities in starting materials or unoptimized workup procedures. Replicate protocols from literature (e.g., Ritter et al.’s bromination ) while systematically adjusting parameters:
- Purification : Use column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate pure product.
- By-Product Identification : LC-MS detects trace intermediates (e.g., mono-brominated derivatives), guiding stoichiometric adjustments.
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Properties
IUPAC Name |
2,6-dibromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTOIQFRVBJJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355832 | |
Record name | 3-Amino-2,6-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-57-0 | |
Record name | 2,6-Dibromo-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39856-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,6-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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